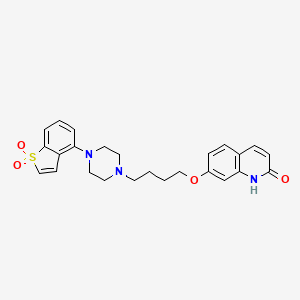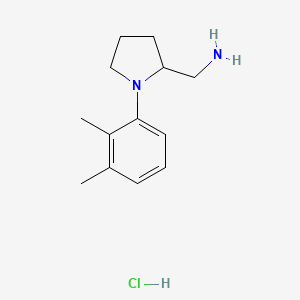
(+-)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with the molecular formula C13H20N2·HCl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 2,3-dimethylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
Wirkmechanismus
The mechanism of action of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog with a similar nitrogen-containing ring structure.
Pyrrolidinone: Another related compound with a lactam ring.
Pyrrolopyrazine: A more complex derivative with additional nitrogen atoms in the ring structure.
Uniqueness
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
142469-66-7 |
|---|---|
Molekularformel |
C13H21ClN2 |
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
[1-(2,3-dimethylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-10-5-3-7-13(11(10)2)15-8-4-6-12(15)9-14;/h3,5,7,12H,4,6,8-9,14H2,1-2H3;1H |
InChI-Schlüssel |
USYAZYKVOQINQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCCC2CN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


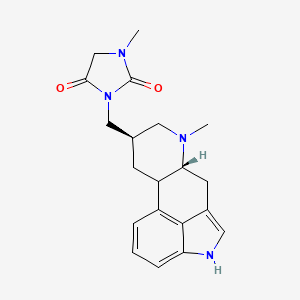


![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
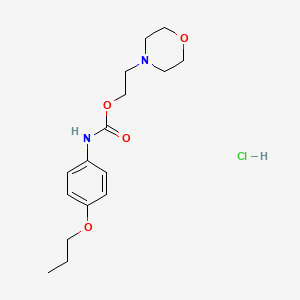
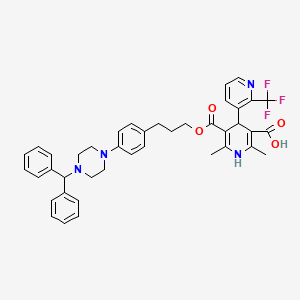
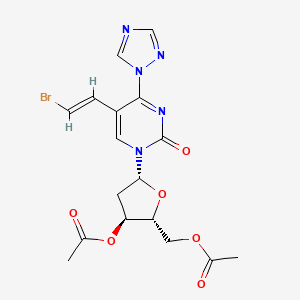
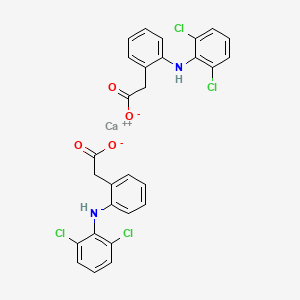

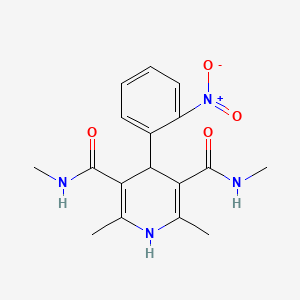

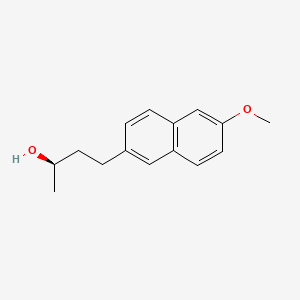
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
